molecular formula C12H20N2 B1524925 (4-Aminobutan-2-yl)(benzyl)methylamine CAS No. 1082818-41-4

(4-Aminobutan-2-yl)(benzyl)methylamine

Cat. No. B1524925
CAS RN: 1082818-41-4
M. Wt: 192.3 g/mol
InChI Key: HGDNYWBJWULGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Aminobutan-2-yl)(benzyl)methylamine” is a chemical compound with the CAS Number: 1082818-41-4 . It has a molecular weight of 192.3 and its IUPAC name is N3-benzyl-N~3~-methyl-1,3-butanediamine .


Molecular Structure Analysis

The InChI code for “(4-Aminobutan-2-yl)(benzyl)methylamine” is 1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“(4-Aminobutan-2-yl)(benzyl)methylamine” is a liquid at room temperature .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals. This compound shows promise in nitroxide-mediated photopolymerization (NMP2), offering a new approach to controlled polymerization processes (Guillaneuf et al., 2010).

Aminolysis in Cyclopentano-Phosphatidylethanolamines Synthesis

Pajouhesh and Hancock (1984) explored the use of N-benzyl-N-methylamine in the amination of bromoethylester of cyclopentano-phosphatidic acid. This method demonstrates a successful synthesis approach, highlighting the compound's potential in creating specific phospholipid molecules (Pajouhesh & Hancock, 1984).

Cancer Therapy and Imaging

Martin et al. (2001) investigated N-benzyl derivatives of polyamines as vectors for boron and fluorine for applications in cancer therapy (boron neutron capture therapy, BNCT) and tumor imaging via positron emission tomography (PET). This research highlights the compound's utility in medical diagnostics and therapeutic interventions (Martin et al., 2001).

Antiamnestic Activity of Derivatives

A study focused on the antiamnestic activity of new derivatives of 4-aminobutanoic acid, highlighting the potential of certain compounds, including modifications with benzyl and methyl radicals, for enhancing cognitive functions or treating memory impairment (Міщенко et al., 2021).

NMDA Receptor Antagonists

Research on benzyl-polyamines demonstrated their effectiveness as potent N-methyl-D-aspartate (NMDA) receptor antagonists, indicating potential applications in neurological research and therapeutic interventions for conditions mediated by NMDA receptor activity (Igarashi et al., 1997).

Safety and Hazards

“(4-Aminobutan-2-yl)(benzyl)methylamine” is classified as dangerous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms . It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-N-benzyl-3-N-methylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDNYWBJWULGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminobutan-2-yl)(benzyl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 2
Reactant of Route 2
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 3
Reactant of Route 3
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 4
Reactant of Route 4
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 6
(4-Aminobutan-2-yl)(benzyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.